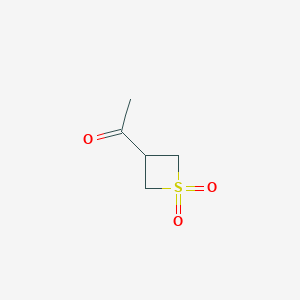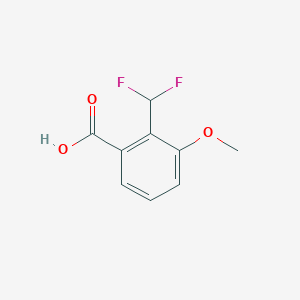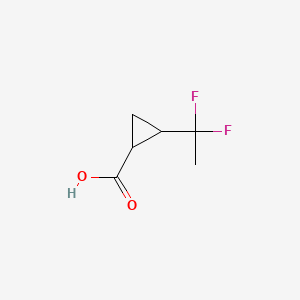
2-(1,1-Difluoroethyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H8F2O2 It is characterized by the presence of a cyclopropane ring substituted with a 1,1-difluoroethyl group and a carboxylic acid group
Preparation Methods
The synthesis of 2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid include:
1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid: This compound has a similar structure but differs in the position of the fluorine atoms.
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid group but may have different substituents.
Fluorinated cyclopropanes: These compounds contain fluorine atoms and cyclopropane rings but vary in the number and position of fluorine atoms.
The uniqueness of 2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8F2O2 |
|---|---|
Molecular Weight |
150.12 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F2O2/c1-6(7,8)4-2-3(4)5(9)10/h3-4H,2H2,1H3,(H,9,10) |
InChI Key |
ONTVBKAFCGRFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



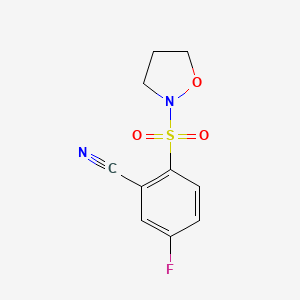
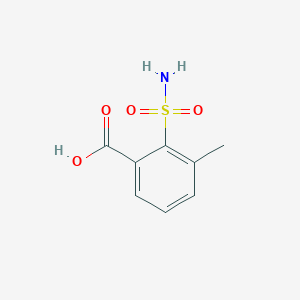
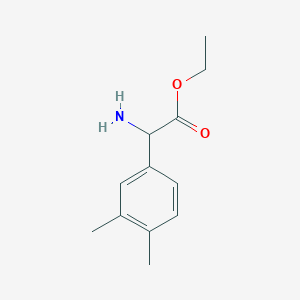
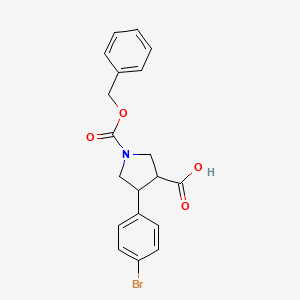
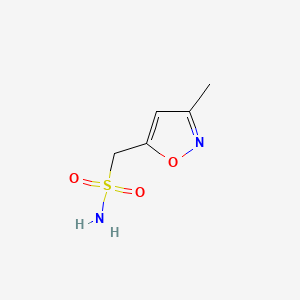
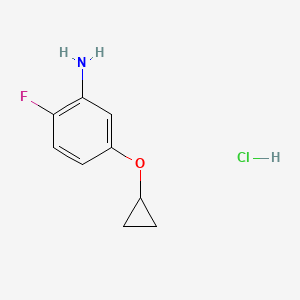
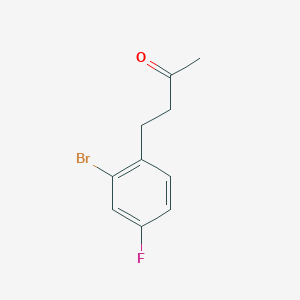
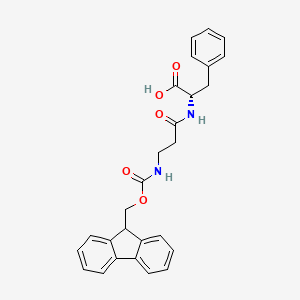

![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
